molecular formula C20H20O7 B022433 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate CAS No. 110874-22-1

2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate

Cat. No. B022433
CAS RN: 110874-22-1
M. Wt: 372.4 g/mol
InChI Key: PXRGJBFTFOSLGL-UHFFFAOYSA-N
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Description

“2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate” is a type of benzoate, which are high solvating plasticisers for PVC . They are mainly used in PVC plastisol applications including flooring and film, but also in adhesives and sealants .

Scientific Research Applications

Green Plasticizers

One of the primary applications of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate is as a green plasticizer . It is used in blends with poly(vinyl chloride) (PVC) and has shown to be effective in enhancing the flexibility of the material . This application is particularly important as it offers an environmentally friendly alternative to traditional plasticizers like di(2-ethylhexyl) phthalate (DEHP), which is known for its endocrine-disrupting behavior .

DEHP Replacement

The compound is also being studied as a potential replacement for DEHP in commercial applications . The thermal and mechanical properties of PVC/dibenzoate blends were determined, and include glass transition temperature (Tg), the elongation at break, maximum stress, apparent moduli, torsional modulus, and surface hardness . The results showed that the dibenzoates performed as well as or better than DEHP, further supporting their use as green plasticizers .

Biodegradation Studies

Biodegradation mechanisms of dibenzoate plasticizers, including 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, have been studied . The first degradation step for all these systems was the hydrolysis of one ester bond with the release of benzoic acid and a monoester . This research is crucial for understanding the environmental impact of these compounds.

Ether Function Impact

The ether function in the structure of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate has been investigated for its impact on the persistence of dibenzoate plasticizer’s metabolites . This study provides insights into the chemical behavior of the compound and its potential environmental implications.

Synthesis from Bioethanol

The compound can be synthesized from bioethanol, making it a potential candidate for environmentally friendly synthesis reactions . This application is particularly important as it aligns with the global push towards greener and more sustainable industrial practices.

Industrial Raw Material

1,3-Butanediol, a component of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, is used in large quantities and is a very important industrial raw material . This highlights the compound’s significance in the industrial sector.

Safety And Hazards

The safety data sheet for a similar compound, “Di(ethylene glycol) dibenzoate”, indicates that it is classified as a short-term (acute) aquatic hazard (Category 2), H401 . It is toxic to aquatic life and should be avoided from release to the environment .

properties

IUPAC Name

[2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-15(21)26-14-27-18(12-24-19(22)16-8-4-2-5-9-16)13-25-20(23)17-10-6-3-7-11-17/h2-11,18H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRGJBFTFOSLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(COC(=O)C1=CC=CC=C1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547431
Record name 2-[(Acetyloxy)methoxy]propane-1,3-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate

CAS RN

110874-22-1
Record name 1,3-Propanediol, 2-[(acetyloxy)methoxy]-, 1,3-dibenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110874-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Acetyloxy)methoxy]propane-1,3-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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